BenchChemオンラインストアへようこそ!

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Purity specification Quality assurance Procurement decision

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 1022979-94-7) is a racemic 2,3-dihydrobenzo[b]thiophene derivative bearing a free 6-hydroxy group and an ethyl acetate side chain at the 3-position, with molecular formula C₁₂H₁₄O₃S and molecular weight 238.30 g/mol. The compound belongs to the benzothiophene class of sulfur-containing heterocycles, a scaffold present in FDA-approved drugs including raloxifene, zileuton, and sertaconazole.

Molecular Formula C12H14O3S
Molecular Weight 238.3 g/mol
CAS No. 1022979-94-7
Cat. No. B1457197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
CAS1022979-94-7
Molecular FormulaC12H14O3S
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CSC2=C1C=CC(=C2)O
InChIInChI=1S/C12H14O3S/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
InChIKeyHDLOSRDUJRIETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 1022979-94-7) — Compound Identity and Procurement Baseline for Research Sourcing


Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 1022979-94-7) is a racemic 2,3-dihydrobenzo[b]thiophene derivative bearing a free 6-hydroxy group and an ethyl acetate side chain at the 3-position, with molecular formula C₁₂H₁₄O₃S and molecular weight 238.30 g/mol [1]. The compound belongs to the benzothiophene class of sulfur-containing heterocycles, a scaffold present in FDA-approved drugs including raloxifene, zileuton, and sertaconazole . It is cataloged as a research building block and intermediate by multiple international suppliers, with reported purities of 95% and ≥98% (NLT 98%) [1]. The compound is offered under MDL number MFCD28133494 and is intended exclusively for laboratory research and development use [1].

Why Generic Substitution of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate with In-Class Analogs Carries Scientific and Procurement Risk


Although the 2,3-dihydrobenzo[b]thiophene scaffold appears in multiple research programs — including HIF-2α inhibitors (WO2020055883) [1], LRRK2 inhibitors for Parkinson's disease [2], and leukotriene biosynthesis inhibitors (US4963580) [3] — the biological and physicochemical profile of each derivative is exquisitely sensitive to substitution pattern. The 6-hydroxy group on the benzothiophene core is not a spectator substituent: in the structurally related SERM raloxifene, the 6-OH moiety is essential for high-affinity estrogen receptor binding, with its removal or methylation substantially reducing in vitro activity [4]. Replacing the ethyl ester with a methyl ester (CAS 1380792-71-1) alters lipophilicity (LogP shift) and hydrolytic stability; replacing the free 6-OH with 6-methoxy (CAS 905724-73-4) eliminates a hydrogen-bond donor and a derivatization handle. The racemic nature of CAS 1022979-94-7 further distinguishes it from enantiopure (S)-configured analogs (CAS 1022979-99-2). These differences are consequential for synthetic planning, SAR studies, and pharmacological profiling, and mean that in-class compounds cannot be assumed interchangeable without experimental validation.

Quantitative Differentiation Evidence for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate vs. Closest Structural Analogs


Purity Tier Availability: 98% (NLT) Grade Distinguishes This Compound from Widespread 95% Offerings

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 1022979-94-7) is commercially available at two distinct purity tiers: a standard 95% grade from multiple vendors including AKSci and Leyan, and a higher NLT 98% (Not Less Than 98%) grade from MolCore under ISO-certified quality systems . By comparison, the methyl ester analog Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 1380792-71-1) is offered at 95% and 98% grades, but the 98% grade for the methyl ester carries a smaller molecular weight differential (224.28 vs 238.30 g/mol) and different solubility characteristics . The 6-methoxy analog Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 905724-73-4) is listed at 95% and 97% purity, with no 98% tier widely advertised .

Purity specification Quality assurance Procurement decision

Physicochemical Differentiation: LogP, Density, and Boiling Point vs. Methyl Ester and 6-Methoxy Analogs

The target compound has a calculated LogP of 2.41, density of 1.3±0.1 g/cm³, and boiling point of 358.7±42.0 °C at 760 mmHg [1]. The methyl ester analog (CAS 1380792-71-1, MW 224.28) is expected to have a lower LogP (approximately 1.9–2.1 by the −0.3 to −0.5 LogP reduction typical for methyl vs. ethyl ester homologation), which affects reversed-phase chromatographic retention and membrane permeability . The 6-methoxy analog (CAS 905724-73-4, MW 252.33) has a higher molecular weight and replaces the hydrogen-bond donor (−OH) with a methyl ether (−OCH₃), eliminating H-bond donor capacity while increasing LogP by approximately +0.4 to +0.6 units . These differences are significant for HPLC method development, liquid-liquid extraction optimization, and permeability predictions in drug discovery programs.

Lipophilicity Physicochemical properties Chromatographic behavior Formulation

Racemic vs. Enantiopure Procurement: CAS 1022979-94-7 as the Cost-Effective Racemate vs. (S)-Enantiomer CAS 1022979-99-2

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 1022979-94-7) is supplied as the racemic mixture, whereas the corresponding (S)-enantiomer is separately cataloged as CAS 1022979-99-2 (MDL MFCD28133497) . The racemate (CAS 1022979-94-7) is priced at $523/g (AKSci, 95%) , while the (S)-enantiomer (CAS 1022979-99-2) is listed at approximately ¥19,800/250mg (~$2,700/250mg) from Fluorochem, representing an approximately 20-fold higher cost per unit mass for the enantiopure form . The (R)-enantiomer is also cataloged (CAS not independently verified, listed as a synonym by CymitQuimica) but with limited commercial availability . For racemic synthesis or achiral derivatization applications, CAS 1022979-94-7 offers a substantial cost advantage without stereochemical redundancy.

Chiral procurement Cost comparison Stereochemistry Early-stage screening

6-Hydroxy Group as a Critical Pharmacophoric Element: Evidence from Raloxifene SAR and Kinase Inhibitor Programs

In the raloxifene SAR program, Grese et al. (J Med Chem, 1997) demonstrated that the 6-hydroxy substituent on the 2-arylbenzothiophene core is critical for estrogen receptor binding affinity: removal or methylation of the 6-OH group substantially reduced in vitro potency, with the 6-hydroxy group mimicking the phenolic 3-OH of 17β-estradiol [1]. Separately, 6-hydroxybenzothiophene derivatives have been identified as potent 17β-HSD1 inhibitors (IC₅₀ = 13 nM for an optimized 6-hydroxybenzothiophene ketone) and as dual Dyrk1A/Clk1/4 pre-mRNA splicing modulators with IC₅₀ values around 100 nM [2][3]. The 6-methoxy analog (CAS 905724-73-4) lacks the phenolic H-bond donor and cannot engage in the same H-bonding interactions, making it a fundamentally different pharmacophore. While no direct biological data exist for CAS 1022979-94-7 itself, the 6-OH motif is a validated pharmacophoric feature across multiple target classes.

Structure-activity relationship Estrogen receptor Kinase inhibition Hydrogen bonding

Dihydrobenzothiophene Scaffold Validation Across Multiple Pharmaceutical Patent Programs

The 2,3-dihydrobenzo[b]thiophene core — the exact scaffold of CAS 1022979-94-7 — has been validated as a privileged structure in multiple independent pharmaceutical patent programs. Nikang Therapeutics disclosed a series of 2,3-dihydrobenzo[b]thiophene derivatives as HIF-2α inhibitors (WO2020055883A1, 2020) for oncology applications [1]. Merck identified a dihydrobenzothiophene series as potent, selective, orally bioavailable LRRK2 inhibitors from high-throughput screening for Parkinson's disease [2]. Earlier, Merck (Caldwell et al., US4963580) disclosed position-4 and/or position-6 substituted 5-hydroxy-2,3-dihydrobenzothiophenes as leukotriene biosynthesis inhibitors with activity confirmed in the human polymorphonuclear leukocyte assay [3]. The 2,3-dihydrobenzo[b]thiophene scaffold also appears in Eg5 kinesin inhibitors (WO2005097125) and farnesyl protein transferase inhibitors (IC₅₀ ≤ 5 μM in vitro) [4]. This multi-target, multi-company patent footprint establishes the scaffold — and by extension compounds like CAS 1022979-94-7 that carry it — as a strategically relevant starting point for drug discovery.

Patent landscape Scaffold validation Drug discovery HIF-2α LRRK2 Leukotriene

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate — High-Confidence Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry Hit Expansion on the 2,3-Dihydrobenzo[b]thiophene Scaffold for HIF-2α, LRRK2, or Kinase Targets

Given the validated patent landscape for 2,3-dihydrobenzo[b]thiophenes as HIF-2α inhibitors (WO2020055883) and LRRK2 inhibitors (Merck program), CAS 1022979-94-7 serves as an ideal starting material for parallel SAR expansion [1]. The free 6-OH group provides a synthetic handle for O-alkylation, acylation, sulfonylation, or Mitsunobu chemistry, enabling rapid diversification of the 6-position. The ethyl ester at the 3-position can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the primary alcohol. The racemic nature supports early-stage screening without the cost burden of enantiopure material ($523/g racemate vs. ~$10,800/g equivalent for the (S)-enantiomer) . This compound is specifically appropriate for programs where the dihydrobenzothiophene core has already been validated by patent or literature precedent.

Synthesis of 6-O-Derivatized Benzothiophene Libraries for Estrogen Receptor or 17β-HSD1 Modulator Programs

The pharmacophoric importance of the 6-OH group, established by Grese et al. (J Med Chem, 1997) for raloxifene-class SERMs and by the 17β-HSD1 program (IC₅₀ = 13 nM for optimized 6-hydroxybenzothiophene ketones), makes CAS 1022979-94-7 a strategically relevant intermediate for synthesizing 6-O-functionalized libraries [1]. Unlike the 6-methoxy analog (CAS 905724-73-4), which requires demethylation (e.g., BBr₃) to liberate the phenol — adding a step and potentially compromising yield — CAS 1022979-94-7 provides the free phenol directly, enabling one-step diversification. The intermediate LogP (2.41) and molecular weight (238.30) are within lead-like chemical space, making derivatives suitable for further optimization .

Analytical Reference Standard and Impurity Profiling for Dihydrobenzothiophene-Based API Development

The availability of CAS 1022979-94-7 at NLT 98% purity from ISO-certified suppliers (MolCore) supports its use as a reference standard or impurity marker in pharmaceutical development programs involving dihydrobenzothiophene-containing APIs . The compound's well-characterized physicochemical properties — density 1.3±0.1 g/cm³, boiling point 358.7±42.0 °C, LogP 2.41, refractive index 1.589 — provide a reliable basis for HPLC method development, GC purity analysis, and mass spectrometric identification (exact mass 238.066360) [1]. The MDL number MFCD28133494 enables unambiguous database cross-referencing. This application scenario is particularly relevant for CROs and analytical laboratories supporting process chemistry or formulation development involving benzothiophene scaffolds.

Early-Stage Fragment-Based or Phenotypic Screening Where the Racemate Provides Cost-Effective Initial SAR

For academic or biotech screening programs where budget constraints are significant, CAS 1022979-94-7 (racemate at $523/g) offers a ~20-fold cost advantage over the enantiopure (S)-form . In fragment-based drug discovery (FBDD) or phenotypic screening, initial hits are typically followed up with racemic material before committing to chiral resolution or asymmetric synthesis. The compound's free phenol and ester functionalities provide two distinct vectors for hit elaboration, while the 2,3-dihydrobenzo[b]thiophene core has demonstrated tractable SAR in kinase and transcription factor programs [1]. If initial screening yields a positive signal, the program can then invest in the enantiopure material (CAS 1022979-99-2) for chiral SAR, having de-risked the scaffold investment with the racemate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.